molecular formula C20H40N4O3 B3052912 N(alpha)-Lauroylarginine ethyl ester CAS No. 48076-74-0

N(alpha)-Lauroylarginine ethyl ester

Cat. No.: B3052912
CAS No.: 48076-74-0
M. Wt: 384.6 g/mol
InChI Key: XJTMYVOVQZMMKX-KRWDZBQOSA-N
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Description

N(alpha)-Lauroylarginine ethyl ester is a cationic surfactant derived from the amino acid arginine and lauric acid. It is known for its antimicrobial properties and is used in various applications, including food preservation, cosmetics, and pharmaceuticals. The compound is particularly effective against a wide range of bacteria and fungi, making it a valuable ingredient in products requiring antimicrobial action.

Scientific Research Applications

Food Additive Safety

Ethyl lauroyl arginate (E 243) is primarily used as a food additive. A 2019 study by Younes et al. evaluated its safety as a food additive, particularly in light of new interpretations of toxicological data and its authorized conditions of use. The study concluded that the current acceptable daily intake (ADI) should not be changed based on new information, maintaining the safety standard for its use in food products (Younes et al., 2019).

Antimicrobial and Cosmetic Applications

A study by Minguet et al. (2011) highlights the broad-spectrum activity of ethyl lauroyl arginate HCl (LAE) against microorganisms like Malassezia furfur and Propionibacterium acnes. This demonstrates its efficacy in anti-dandruff and dermo-purifying applications, marking its relevance in cosmetic and toiletry products (Minguet et al., 2011).

Antimicrobial Activity in Food Packaging

Ethyl lauroyl arginate's role in food packaging as an antimicrobial agent is outlined in a 2016 study by Muriel-Galet et al. It is recognized for its broad spectrum of activity against bacteria, yeasts, and molds, contributing to improved safety and quality of packaged food products (Muriel-Galet et al., 2016).

Use in Oral Hygiene Products

A randomized clinical trial conducted by Valør et al. (2018) investigated a mouthwash containing ethyl lauroyl arginate and essential oils. The study found significant plaque reduction compared to placebo, suggesting its potential as an effective ingredient in oral hygiene products (Valør et al., 2018).

Antimicrobial Properties in Food Preservation

Ma et al. (2019) reviewed the physicochemical and toxicological properties of lauric arginate (LAE), synthesized from food components lauric acid and L-arginine. The review emphasized its antimicrobial properties and low toxicity, making it an effective preservative in food products like meat, poultry, and cheese (Ma et al., 2019).

Application in Edible Films and Coatings

In 2021, Demircan and Ocak explored the use of ethyl lauroyl arginate in edible films and coatings. They noted its strong antimicrobial activity and its potential to enhance the physicochemical and antimicrobial effects of food systems when used in such applications (Demircan & Ocak, 2021).

Antimicrobial Mechanisms and Biofouling Control

Kim et al. (2018) studied the use of lauroyl arginate ethyl (LAE) in controlling biofouling in reverse osmosis processes. The combination of LAE with other biocides like nisin showed enhanced effectiveness in killing bacteria, suggesting its potential in water treatment and industrial applications (Kim et al., 2018).

Mechanism of Action

Due to its basic guanidine group, LAE is a cationic surfactant . The target of cationic surfactants is the bacterial cytoplasmic membrane, which carries a negative charge often stabilized by the presence of divalent cations such as Mg 2+ and Ca 2+ . LAE caused disturbance in membrane potential and structural changes and loss of cell viability .

Future Directions

Ethyl lauroyl arginate displays excellent antimicrobial activity against a broad range of microorganisms . It has been approved as generally recognized as safe (GRAS) for widespread application in certain foods at a maximum concentration of 200 ppm . Extensive research has been carried out on the application of LAE in food preservation for improving the microbiological safety and quality characteristics of various food products . This study aims to present a general review of recent research progress on the antimicrobial efficacy of LAE and its application in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N(alpha)-Lauroylarginine ethyl ester is typically synthesized through the esterification of lauric acid with arginine. The process involves the following steps:

    Activation of Lauric Acid: Lauric acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The activated lauric acid is then reacted with arginine in an organic solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete esterification.

    Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

N(alpha)-Lauroylarginine ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield lauric acid and arginine.

    Oxidation: The compound can undergo oxidation reactions, particularly at the lauric acid mo

Properties

IUPAC Name

ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O3/c1-3-5-6-7-8-9-10-11-12-15-18(25)24-17(19(26)27-4-2)14-13-16-23-20(21)22/h17H,3-16H2,1-2H3,(H,24,25)(H4,21,22,23)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMYVOVQZMMKX-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893076
Record name N alpha-Lauroyl-L-arginine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48076-74-0
Record name Nα-Lauroyl-L-arginine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=48076-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(alpha)-Lauroylarginine ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048076740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N alpha-Lauroyl-L-arginine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL LAUROYL ARGINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0K8J7A41B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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